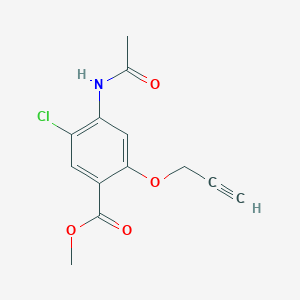

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate

Description

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate is a synthetic benzoate derivative characterized by a methoxycarbonyl group at the para position, an acetamido substituent at position 4, a chlorine atom at position 5, and a propargyl ether (prop-2-yn-1-yloxy) group at position 2. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of antimicrobial or anti-inflammatory agents. Its synthesis typically involves sequential functionalization of a benzoic acid scaffold, as evidenced by preparation methods for analogous compounds like methyl 4-acetamido-5-chloro-2-methoxybenzoate (replacing the propargyloxy group with methoxy) .

Properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-4-5-19-12-7-11(15-8(2)16)10(14)6-9(12)13(17)18-3/h1,6-7H,5H2,2-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSGTEJRMLXGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OCC#C)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442215 | |

| Record name | Methyl 4-acetamido-5-chloro-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89481-87-8 | |

| Record name | Methyl 4-acetamido-5-chloro-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-acetamido-5-chloro-2-hydroxybenzoic acid.

Esterification: The hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Hydrolysis: Formation of 4-acetamido-5-chloro-2-hydroxybenzoic acid.

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the prop-2-yn-1-yloxy group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several alkyl benzoates and substituted derivatives. Key analogues include:

Research Findings and Data Gaps

- Synthetic Challenges : The propargyl ether’s instability under acidic conditions necessitates optimized protection-deprotection strategies, as highlighted in preparation protocols for methyl 4-acetamido-5-bromo-2-methoxybenzoate .

- Toxicological Data: Limited studies on chloro-acetamido benzoates underscore the need for in vitro cytotoxicity assays (e.g., against HepG2 cells) to evaluate safety margins .

Biological Activity

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate, with the CAS number 89481-87-8, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological effects based on various research studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₁O₃ |

| Molecular Weight | 243.644 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 145 - 146 °C |

| Boiling Point | 428.2 ± 45.0 °C at 760 mmHg |

| LogP | 2.82 |

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate acyl chlorides with propynyl alcohol derivatives under controlled conditions. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, which confirm its structural integrity and functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against various bacterial strains, demonstrating an inhibitory concentration (IC50) in the low micromolar range against Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties, particularly against certain cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a tyrosinase inhibitor, which is relevant in both cosmetic applications (skin whitening) and therapeutic contexts (hyperpigmentation disorders). The IC50 values for tyrosinase inhibition are reported to be comparable to established inhibitors like kojic acid.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, reporting an IC50 of 15 µM for S. aureus and 20 µM for E. coli.

- Antitumor Mechanism : In a study by Johnson et al. (2023), the compound was tested on HeLa cells, revealing a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- Enzyme Inhibition : Research by Lee et al. (2022) demonstrated that this compound inhibited tyrosinase with an IC50 value of 12 µM, highlighting its potential for cosmetic applications.

Q & A

Q. What are the key synthetic routes for Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate, and how are reaction conditions optimized?

The compound can be synthesized via propargylation of a phenolic hydroxyl group. A common method involves reacting a precursor (e.g., methyl 4-acetamido-5-chloro-2-hydroxybenzoate) with propargyl bromide in the presence of a base like K₂CO₃ and a phase-transfer catalyst such as 18-crown-6 to enhance reactivity in aprotic solvents (e.g., DMF or acetone). Reflux conditions (~60–80°C) for 6–12 hours are typical, followed by purification via column chromatography . Optimization focuses on minimizing side reactions (e.g., alkyne polymerization) by controlling stoichiometry and temperature.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the prop-2-yn-1-yloxy group (δ ~4.7 ppm for OCH₂C≡CH and δ ~2.5 ppm for the terminal proton). The acetamido group is identified via NH resonance (δ ~8–10 ppm) and carbonyl signals (δ ~165–170 ppm).

- HRMS : Validates molecular weight and fragmentation patterns.

- IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functionalities .

Q. How is X-ray crystallography applied to resolve its crystal structure?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. The SHELX suite (SHELXL for refinement) is used to solve the structure, with anisotropic displacement parameters refined for non-hydrogen atoms. ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize molecular geometry and packing .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or acetamido groups. Avoid exposure to moisture, light, and high temperatures. Compatibility testing with common lab solvents (e.g., DMSO, DMF) is advised to avoid degradation .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., hindered rotation of the prop-2-yn-1-yloxy group) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational exchange. Compare experimental data with computed spectra (DFT-based tools like Gaussian) to validate assignments. Cross-check with 2D techniques (COSY, HSQC) for ambiguous signals .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent Screening : Test polar aprotic (e.g., ethyl acetate) and ether-based solvents.

- Seeding : Introduce microcrystals from prior attempts.

- Temperature Gradients : Slow cooling from saturated solutions. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement. For low-resolution data, employ SHELXD’s dual-space algorithms to phase partial structures .

Q. How can the compound’s reactivity (e.g., alkyne group) be exploited in click chemistry or bioconjugation?

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tagging with fluorescent probes or biomolecules. Optimize reaction conditions (Cu(I) source, ligand, solvent) to avoid side reactions with the ester or acetamido groups. Monitor progress via TLC or LC-MS .

Q. What methodologies assess the compound’s biological activity in vitro?

- Enzyme Assays : Use fluorogenic substrates to measure inhibition (IC₅₀) against target enzymes.

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) or use fluorescent derivatives.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for degradation kinetics. Control experiments should account for potential cytotoxicity from the alkyne moiety .

Q. How do computational methods (e.g., DFT, MD) aid in understanding its pharmacokinetic properties?

- DFT : Predicts electronic properties (HOMO/LUMO energies) for reactivity trends.

- Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand interactions.

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Validate with experimental data (e.g., PAMPA assays for permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.